REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:9][C:10]([C:12]1[CH:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[O:23][CH3:24])[N:14]([CH3:25])[N:13]=1)=[O:11].[F:26]C1C=CC(OC)=C(C2N(C)N=C(C(O)=O)C=2)C=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH2:9].[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[NH:9][C:10]([C:12]1[CH:16]=[C:15]([C:17]2[CH:22]=[C:21]([F:26])[CH:20]=[CH:19][C:18]=2[O:23][CH3:24])[N:14]([CH3:25])[N:13]=1)=[O:11]
|
Name
|
title compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)NC(=O)C1=NN(C(=C1)C1=C(C=CC=C1)OC)C
|
Name
|
|
Quantity
|
201 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C1=CC(=NN1C)C(=O)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)NC(=O)C1=NN(C(=C1)C1=C(C=CC(=C1)F)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |